

potential off-target effects of N-5-Carboxypentyl-deoxymannojirimycin

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Compound of Interest

Compound Name: *N-5-Carboxypentyl-deoxymannojirimycin*

Cat. No.: *B15546457*

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Technical Support Center: N-5-Carboxypentyl-deoxymannojirimycin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **N-5-Carboxypentyl-deoxymannojirimycin**. The information addresses potential off-target effects and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Is **N-5-Carboxypentyl-deoxymannojirimycin** an inhibitor of mannosidases or glucosidases?

A1: While the name "deoxymannojirimycin" suggests an interaction with mannosidases, N-5-Carboxypentyl-1-deoxynojirimycin is a potent inhibitor of glucosidase I.[1][2] It is a derivative of 1-deoxynojirimycin, a known α -glucosidase inhibitor.[1] The carboxypentyl group enhances its use for affinity chromatography.[2] However, it is crucial to consider potential off-target effects on mannosidases, as the parent compound, deoxymannojirimycin, is a known inhibitor of mannosidase I.[3][4]

Q2: What are the primary on-target effects of **N-5-Carboxypentyl-deoxymannojirimycin** in a cellular context?

A2: The primary on-target effect is the inhibition of α -glucosidase I, an enzyme located in the endoplasmic reticulum (ER) that trims the outermost glucose residue from newly synthesized N-linked glycans on glycoproteins.[1][5][6] This inhibition leads to the accumulation of glycoproteins with unprocessed, glucose-containing high-mannose glycans (e.g., Glc3Man9GlcNAc2).[1]

Q3: What are the potential off-target effects of **N-5-Carboxypentyl-deoxymannojirimycin**?

A3: Potential off-target effects of iminosugar derivatives like **N-5-Carboxypentyl-deoxymannojirimycin** may include:

- Inhibition of other glycosidases: Due to structural similarities to monosaccharides, there is a possibility of cross-inhibition of other glycosidases, such as ER α -glucosidase II, and lysosomal or Golgi mannosidases.[4][7]
- Inhibition of glucosyltransferases: Some N-alkylated derivatives of deoxymannojirimycin have been shown to inhibit glucosyltransferases involved in glycolipid biosynthesis.[8]
- Effects on mannose uptake: In some cell types, the parent compound 1-deoxymannojirimycin has been observed to inhibit mannose uptake, which could affect the synthesis of dolichol-linked oligosaccharide precursors.[9]
- Cytotoxicity: At high concentrations, some iminosugars can induce ER stress and apoptosis in certain cell lines.[9]

Q4: How can I determine if the observed effects in my experiment are due to on-target glucosidase inhibition or off-target effects?

A4: To dissect on-target versus off-target effects, consider the following control experiments:

- Use of alternative inhibitors: Compare the effects of **N-5-Carboxypentyl-deoxymannojirimycin** with other specific glucosidase inhibitors (e.g., castanospermine) or mannosidase inhibitors (e.g., kifunensine).[10]
- Rescue experiments: If you suspect off-target inhibition of mannosidase, try to rescue the phenotype by adding exogenous mannose.

- Enzyme activity assays: Directly measure the activity of glucosidases and mannosidases in cell lysates treated with the compound.
- Glycan analysis: Analyze the specific glycan structures accumulating on glycoproteins to distinguish between glucosidase and mannosidase inhibition.

Troubleshooting Guides

Problem 1: Unexpected changes in glycoprotein molecular weight or function.

Symptom	Possible Cause (On-Target)	Possible Cause (Off-Target)	Troubleshooting Steps
Glycoprotein runs at a higher than expected molecular weight on SDS-PAGE.	Inhibition of glucosidase I leads to the retention of glucose residues on high-mannose N-glycans, increasing the overall mass.	Inhibition of mannosidase I, leading to the accumulation of Man9GlcNAc2 structures.	1. Perform endoglycosidase H (Endo H) digestion. Both on- and potential off-target effects on early glycan processing will result in Endo H sensitivity. 2. Analyze the glycan structures by mass spectrometry to determine the exact composition (e.g., presence of glucose vs. only mannose). 3. Use a specific mannosidase inhibitor like kifunensine as a control. [10]
Loss of glycoprotein function (e.g., receptor binding, enzyme activity).	Improper folding and quality control in the ER due to altered glycan processing.	Altered glycosylation due to mannosidase inhibition affecting downstream processing and protein conformation.	1. Assess protein folding and aggregation. 2. Perform functional assays with glycoproteins produced in the presence of more specific inhibitors.

Problem 2: Observed cytotoxicity or reduced cell viability.

Symptom	Possible Cause	Troubleshooting Steps
Increased apoptosis or decreased cell proliferation after treatment.	High concentrations of the inhibitor may induce ER stress. [9]	1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Measure markers of ER stress (e.g., CHOP, BiP expression). 3. Test the compound on different cell lines to assess cell-type specific toxicity.[9]
Altered cellular metabolism.	Off-target inhibition of enzymes involved in glycolipid metabolism.[8]	1. Analyze the cellular lipid profile. 2. Use an alternative glucosidase inhibitor with a different chemical structure.

Quantitative Data Summary

Table 1: Inhibitory Activity of Deoxymannojirimycin and Related Compounds

Compound	Target Enzyme	Organism/Source	Ki or IC50	Reference
N-5-Carboxypentyl-1-deoxynojirimycin	Glucosidase I	Pig Liver	Ki \approx 0.45 μ M	[1]
1-Deoxynojirimycin	Glucosidase I	Pig Liver	Ki \approx 2.1 μ M	[1]
1-Deoxymannojirimycin	Golgi α -Mannosidase I	Rat Liver	Inhibits at low μ M concentrations	[4]
Kifunensine	Mannosidase I	Plant	IC50 \approx 2-5 x 10 ⁻⁸ M	[10]
Deoxymannojirimycin	α -L-Fucosidase	Human Liver	Potent Inhibitor	[7]

Experimental Protocols

Protocol 1: In Vitro Glucosidase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl- α -D-glucopyranoside upon cleavage by α -glucosidase.

Materials:

- Cell or tissue lysate
- p-nitrophenyl- α -D-glucopyranoside (substrate)
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- **N-5-Carboxypentyl-deoxymannojirimycin** (inhibitor)
- Stop solution (e.g., 0.5 M sodium carbonate)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare cell or tissue lysates in a suitable lysis buffer.
- To appropriate wells of a 96-well plate, add the assay buffer, lysate, and varying concentrations of **N-5-Carboxypentyl-deoxymannojirimycin** or a vehicle control.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding the p-nitrophenyl- α -D-glucopyranoside substrate.
- Incubate at 37°C for 30-60 minutes.
- Stop the reaction by adding the stop solution.

- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percent inhibition for each concentration of the inhibitor.

Protocol 2: In Vitro Mannosidase Activity Assay

This protocol is based on a spectrophotometric method.^[5]

Principle: The assay quantifies the release of mannose from a substrate (e.g., Man9GlcNAc2 or p-nitrophenyl- α -D-mannopyranoside). The released mannose is then measured using a coupled enzyme reaction involving glucose oxidase and peroxidase.

Materials:

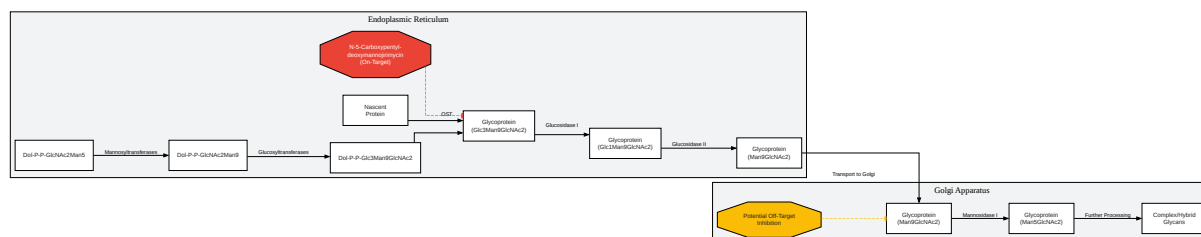
- Cell or tissue lysate
- Mannosidase substrate (e.g., p-nitrophenyl- α -D-mannopyranoside)
- Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
- **N-5-Carboxypentyl-deoxymannojirimycin** (inhibitor)
- Glucose oxidase
- Peroxidase
- o-dianisidine (chromogenic agent)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare cell or tissue lysates.
- In a 96-well plate, combine the lysate, assay buffer, and different concentrations of **N-5-Carboxypentyl-deoxymannojirimycin** or vehicle.

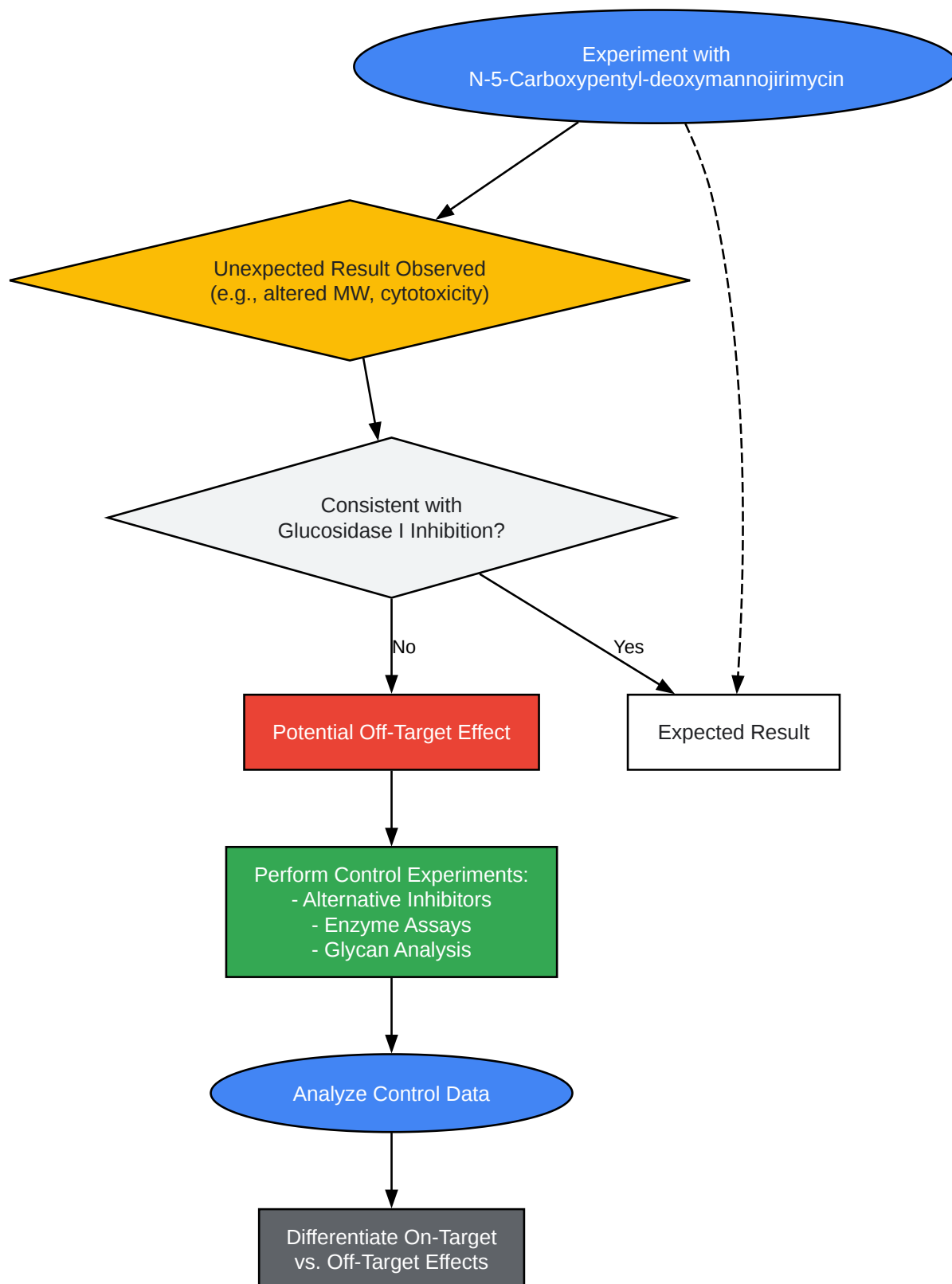
- Add the mannosidase substrate and incubate at 37°C for an appropriate time.
- Stop the mannosidase reaction (e.g., by heat inactivation).
- Add the coupled enzyme mix (glucose oxidase, peroxidase, o-dianisidine) and incubate to allow for color development.
- Measure the absorbance at a suitable wavelength (e.g., 400 nm).
- Determine the level of mannosidase inhibition.

Visualizations



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Caption: N-Glycan processing pathway and points of inhibition.



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